molecular formula C8H17NO B2866171 methyl[1-(oxan-4-yl)ethyl]amine CAS No. 1343103-84-3

methyl[1-(oxan-4-yl)ethyl]amine

Cat. No.: B2866171
CAS No.: 1343103-84-3
M. Wt: 143.23
InChI Key: YWKIKODIKJBCFH-UHFFFAOYSA-N
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Description

methyl[1-(oxan-4-yl)ethyl]amine is an organic compound with the molecular formula C7H15NO It is a derivative of ethanamine, where the ethyl group is substituted with an oxan-4-yl group

Scientific Research Applications

methyl[1-(oxan-4-yl)ethyl]amine has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
  • Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
  • Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
  • Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“N-methyl-1-(oxan-4-yl)ethanamine” is classified as dangerous according to GHS. It causes severe skin burns and eye damage and is harmful if swallowed. Protective measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, rinse mouth and do not induce vomiting. Immediately call a poison center or doctor/physician. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[1-(oxan-4-yl)ethyl]amine typically involves the reaction of oxan-4-ylmethanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction proceeds as follows:

  • Oxan-4-ylmethanol + Methylamine → this compound
  • Catalyst: Pd/C
  • Conditions: Hydrogenation

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: methyl[1-(oxan-4-yl)ethyl]amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxan-4-yl ketones.
  • Reduction: It can be reduced to form secondary amines.
  • Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
  • Oxidation: Oxan-4-yl ketones.
  • Reduction: Secondary amines.
  • Substitution: Halogenated ethanamines.

Mechanism of Action

The mechanism of action of methyl[1-(oxan-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-methyl-1-(oxan-4-yl)methanamine
  • N-ethyl-1-(oxan-4-yl)ethanamine
  • N-methyl-1-(oxan-4-yl)propanamine

Uniqueness: methyl[1-(oxan-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9-2)8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIKODIKJBCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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